2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide
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Overview
Description
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide: is a chemical compound with the molecular formula C11H7Br2N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as intermediates in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form more complex structures .
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex chemical structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, appropriate protective measures, such as wearing a respirator, goggles, and gloves, should be taken to prevent contact and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-aminopyridine followed by diazotization and subsequent bromination . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents like acetic acid or dichloromethane at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like butyllithium or Grignard reagents in solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in solvents like THF.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative used as an intermediate in organic synthesis.
3-Bromopyridine: Another isomer with similar applications but different reactivity.
2-Chloropyridine: A chlorinated analogue with distinct chemical properties.
Uniqueness
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide is unique due to its dual bromination, which enhances its reactivity and potential for forming complex molecules. This dual bromination also allows for selective functionalization, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N3O/c12-9-5-7(1-3-14-9)11(17)16-8-2-4-15-10(13)6-8/h1-6H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCFTWEVQCKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=CC(=NC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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